molecular formula C24H28N4O4 B2570926 N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide CAS No. 1029734-71-1

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide

Cat. No.: B2570926
CAS No.: 1029734-71-1
M. Wt: 436.512
InChI Key: RBFANBWQYIAWNN-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is a quinoxaline-derived amide compound featuring a 2,3-dimethoxybenzyl group and a piperidine substituent. Quinoxalines are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and CNS modulation . The dimethoxybenzyl moiety may enhance solubility and bioavailability compared to halogenated analogs, while the piperidine group could facilitate receptor interactions due to its basicity . Limited direct data on this compound necessitate comparisons with structurally related molecules to infer properties and applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-20-12-8-9-17(22(20)32-2)15-25-21(29)16-28-19-11-5-4-10-18(19)26-23(24(28)30)27-13-6-3-7-14-27/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFANBWQYIAWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

    Attachment of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the quinoxaline-piperidine intermediate with a 2,3-dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or the piperidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds structurally similar to N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, quinoxaline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties
Research has also shown that compounds containing piperidine and quinoxaline moieties possess antimicrobial activities. These compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes, leading to bacterial death. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Neuropharmacology

Neuroprotective Effects
this compound has been studied for its neuroprotective effects in models of ischemic stroke. Similar compounds have shown the ability to reduce infarct volume and improve neurological outcomes by inhibiting apoptotic pathways and promoting neuronal survival . This indicates a promising application in neurodegenerative diseases where oxidative stress plays a critical role.

Modulation of Neurotransmitter Systems
The compound may also influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Research into related compounds suggests they can act as modulators or antagonists at specific receptor sites, which could lead to therapeutic strategies for conditions such as schizophrenia or Parkinson's disease .

Chemical Probes in Biological Studies

Target Identification
this compound can serve as a chemical probe for studying biological processes. By selectively targeting certain proteins or pathways, researchers can elucidate the roles these targets play in cellular functions and disease mechanisms. This is particularly useful in drug discovery and development, where understanding target interaction is crucial for creating effective therapeutics .

Summary of Findings

The following table summarizes the applications of this compound based on current research:

Application AreaPotential BenefitsSupporting Evidence
Anticancer ActivityInhibition of cancer cell proliferationStudies on quinoxaline derivatives
Antimicrobial PropertiesEffective against various bacterial and fungal strainsIn vitro antimicrobial assays
Neuroprotective EffectsReduction of infarct volume post-strokeResearch on ischemic models
Modulation of ReceptorsPotential treatment for neurodegenerative diseasesInfluence on neurotransmitter systems
Chemical ProbesIdentification of biological targetsUse in target identification studies

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s quinoxaline core distinguishes it from quinoline () and quinazolinone () derivatives. Substitutions at the 3-position (piperidin-1-yl) and the N-benzyl group (2,3-dimethoxy) are critical for molecular interactions. Key analogs include:

Table 1: Structural Comparison of Selected Amide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (M+1) Potential Applications
Target Compound Quinoxaline 2,3-dimethoxybenzyl, piperidin-1-yl Not reported Kinase inhibition, CNS drugs
Compound 1 () Quinoline 3-cyano, tetrahydrofuran-3-yl-oxy 524 Anticancer, anti-inflammatory
Compound 2 () Quinazolinone 2,4-dichlorophenylmethyl Not reported Anticonvulsant
F952-0396 () Benzothiazole Piperidin-1-yl, difluorophenyl 481.54 Enzyme inhibition

Substituent Effects

  • Dimethoxybenzyl vs. Halogenated Groups: The 2,3-dimethoxybenzyl group in the target compound likely improves solubility compared to the 2,4-dichlorophenylmethyl group in ’s anticonvulsant compound.
  • Piperidine vs. Tetrahydrofuran : Piperidine’s basicity may enhance target binding compared to tetrahydrofuran-3-yl-oxy in ’s compounds, which introduces steric bulk and polarity .

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Dimethoxybenzyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Quinoxaline moiety : Known for its biological activity, particularly in the context of neuropharmacology.
  • Piperidine ring : Often associated with various biological activities, including analgesic and psychoactive effects.

The chemical formula for this compound is C18H24N2O3C_{18}H_{24}N_2O_3, with a molecular weight of approximately 316.4 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoxaline possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Quinoxaline derivative AE. coli32 µg/mL
Quinoxaline derivative BS. aureus16 µg/mL
Quinoxaline derivative CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound also shows promise in anticancer research. Studies have demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
Quinoxaline derivative DMCF-75.10
Quinoxaline derivative EHCT1166.19
Quinoxaline derivative FHepG27.26

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression .
  • Membrane Disruption : Some studies suggest that quinoxaline derivatives can disrupt bacterial membranes, leading to cell lysis and death .

Study on Antimicrobial Efficacy

In a study published in Science.gov, researchers evaluated the antimicrobial effects of various quinoxaline derivatives against resistant bacterial strains. The findings indicated that modifications to the quinoxaline structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug design .

Study on Anticancer Properties

A pivotal study published in MDPI explored the anticancer properties of a related quinoxaline derivative in vitro. The results demonstrated significant inhibition of cell growth in multiple cancer cell lines, with detailed analysis revealing mechanisms involving apoptosis and inhibition of specific cell cycle regulators .

Q & A

Q. What are the established synthetic routes for N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide, and how is structural purity ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with the quinoxalinone core (common to structurally related compounds like quinazolinones). Key steps include:

  • Quinoxalinone functionalization : Reacting 2-oxoquinoxaline derivatives with piperidine to introduce the 3-(piperidin-1-yl) substituent.
  • Acetamide coupling : Using N-(2,3-dimethoxybenzyl)amine with activated carbonyl intermediates (e.g., via EDC/HOBt-mediated coupling).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water mixtures) .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (≥95% purity threshold) .

Q. How can researchers design in vitro assays to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target selection : Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., quinazolinones with anticonvulsant or anticancer activity) .
  • Assay setup :
    • Fluorescence polarization : For kinase inhibition (ATP-binding site competition).
    • Radioligand displacement : For receptor binding (e.g., GABAA receptors, using [³H]muscimol as a reference ligand).
    • Dose-response curves : IC50/EC50 determination with 8–12 concentration points (logarithmic scale).
  • Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only baselines .

Q. What analytical techniques are critical for resolving discrepancies in biological activity data across studies?

Methodological Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, solvent consistency).
  • Structural validation : Re-analyze compound batches via X-ray crystallography (if crystalline) or 2D-NMR (COSY, NOESY) to rule out isomerization or degradation .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., N-(2-methylphenyl)acetamide derivatives) to identify trends in substituent effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction conditions for this compound?

Methodological Answer:

  • Reaction path modeling : Use density functional theory (DFT) to predict activation energies for key steps (e.g., piperidine substitution on quinoxalinone) .
  • Condition screening : Machine learning (e.g., random forest algorithms) to analyze solvent/catalyst combinations from historical data (e.g., DMF vs. THF for coupling efficiency).
  • Flow chemistry : Continuous microreactors for exothermic steps (e.g., acetamide coupling) to improve yield and reduce byproducts .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential, and how are confounding variables controlled?

Methodological Answer:

  • Seizure models : Pentylenetetrazol (PTZ)-induced seizures in mice (dose range: 10–100 mg/kg, i.p.) with latency-to-seizure and mortality endpoints .
  • Toxicity profiling : Acute toxicity via OECD 423 guidelines (fixed-dose procedure) and histopathology of liver/kidney tissues.
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and brain permeability (logBB > 0.3 target) .
  • Controls : Vehicle groups, reference drugs (e.g., valproate for anticonvulsant studies), and blinded scoring to reduce bias .

Q. How can structure-activity relationship (SAR) studies improve selectivity for desired biological targets?

Methodological Answer:

  • Scaffold modifications : Synthesize analogs with:
    • Varied alkoxy groups (e.g., 2,3-dichloro vs. dimethoxy substituents) to assess hydrophobic interactions.
    • Piperidine replacements (e.g., morpholine, pyrrolidine) to probe steric/electronic effects .
  • Binding assays : Compare affinity shifts across analogs (ΔpIC50 > 1 log unit indicates critical substituents).
  • Co-crystallization : Resolve target-ligand complexes (e.g., with kinases) to guide rational design .

Q. What strategies mitigate metabolic instability identified in preclinical pharmacokinetic studies?

Methodological Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rodent) and analyze via LC-HRMS to detect oxidative/N-dealkylation hotspots .
  • Prodrug design : Mask labile groups (e.g., acetamide → ethyl ester prodrug) to enhance plasma stability.
  • Cytochrome P450 inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. How can researchers validate target engagement in complex biological systems (e.g., brain tissue)?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture bound targets in lysates, followed by streptavidin enrichment and LC-MS/MS identification .
  • Autoradiography : Radiolabeled compound (e.g., ¹⁴C or ³H) to map distribution in rodent brain sections.
  • Knockout models : Compare activity in wild-type vs. target gene-knockout animals to confirm specificity .

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